molecular formula C38H30Cl2O2P2Ru B8119760 Dicarbonyldichlorobis(triphenylphosphine)ruthenium

Dicarbonyldichlorobis(triphenylphosphine)ruthenium

Cat. No.: B8119760
M. Wt: 752.6 g/mol
InChI Key: PXURRFCLQDNZOY-UHFFFAOYSA-L
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Description

Dicarbonyldichlorobis(triphenylphosphine)ruthenium is a coordination complex with the molecular formula C38H30Cl2O2P2Ru. It is a homogeneous noble metal catalyst widely used in organic synthesis, particularly in oxidation reactions of alcohols . The compound is known for its stability and effectiveness in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicarbonyldichlorobis(triphenylphosphine)ruthenium can be synthesized by reacting ruthenium trichloride hydrate with triphenylphosphine in the presence of carbon monoxide. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures . The general reaction scheme is as follows:

[ \text{RuCl}_3 \cdot 3\text{H}_2\text{O} + 2\text{PPh}_3 + 2\text{CO} \rightarrow \text{RuCl}_2(\text{CO})_2(\text{PPh}_3)_2 + 3\text{H}_2\text{O} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Dicarbonyldichlorobis(triphenylphosphine)ruthenium undergoes various types of reactions, including:

    Oxidation: It acts as a catalyst in the oxidation of alcohols to aldehydes or ketones.

    Substitution: The compound can participate in ligand exchange reactions where one or more ligands are replaced by other ligands.

    Reduction: It can also catalyze the reduction of certain organic compounds.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrogen peroxide for oxidation reactions and triphenylphosphine for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, oxidation of alcohols typically yields aldehydes or ketones, while substitution reactions can produce various phosphine-ligated ruthenium complexes .

Scientific Research Applications

Dicarbonyldichlorobis(triphenylphosphine)ruthenium has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and substitution reactions.

    Biology: The compound is studied for its potential use in biological systems, including as a catalyst for biochemical reactions.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

    Industry: It is used in industrial processes for the synthesis of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism by which dicarbonyldichlorobis(triphenylphosphine)ruthenium exerts its catalytic effects involves the coordination of the ruthenium center with various substrates. The compound facilitates the transfer of electrons and protons, thereby accelerating the reaction rate. The molecular targets and pathways involved depend on the specific reaction being catalyzed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicarbonyldichlorobis(triphenylphosphine)ruthenium is unique due to its high stability and effectiveness in catalyzing a wide range of reactions. Its ability to facilitate both oxidation and substitution reactions makes it a versatile catalyst in organic synthesis .

Properties

IUPAC Name

carbon monoxide;ruthenium(2+);triphenylphosphane;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H15P.2CO.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-2;;;/h2*1-15H;;;2*1H;/q;;;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXURRFCLQDNZOY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Cl-].[Ru+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H30Cl2O2P2Ru
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

752.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14564-35-3
Record name Dicarbonyldichlorobis(triphenylphosphine)ruthenium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14564-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ruthenium, dicarbonyldichlorobis(triphenylphosphine)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014564353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicarbonyldichlorobis(triphenylphosphine)ruthenium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.081
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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